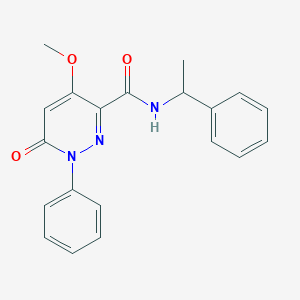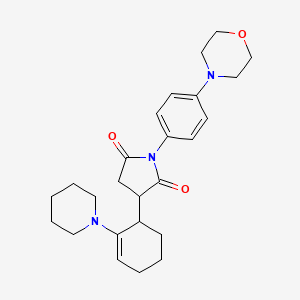![molecular formula C20H20N2O4 B2973176 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide CAS No. 883956-11-4](/img/structure/B2973176.png)
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide” is a synthetic compound . It is related to Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, which has a molecular weight of 223.2683 . It is also related to N- (3,4-dimethoxyphenyl)acetamide, which has a molecular weight of 195.22 .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of a related compound involved adding 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP and anhydrous methylene chloride in a reaction flask .Molecular Structure Analysis
The molecular structure of related compounds can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include stirring reactions at room temperature . The reactions often involve the use of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 223.2683 , a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a flash point of 200.8±25.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide is utilized in the synthesis of isoquinolines, such as the high-yielding cyclisation to create tetrahydropyrrolo[2,1-a]isoquinolin-5(1 H )-one, which can be further reduced to (±)-crispine A (King, 2007).
- Structural Aspects : Study of structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shows interesting properties like fluorescence emission and structural formations (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Research
- Antitumor Activity : Certain quinazolinone analogues, which are structurally similar to N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide, have demonstrated significant antitumor activity. This includes broad spectrum activity against various cancer cell lines and inhibition of key enzymes like B-RAF kinase (Al-Suwaidan et al., 2016).
- Neuroprotective Effects : A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, suggesting potential neuroprotective applications in conditions like Japanese encephalitis (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Research
- Analgesic and Anti-Inflammatory Properties : Compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, which bear structural resemblance to this compound, have shown significant analgesic and anti-inflammatory effects in preclinical models (Yusov et al., 2019).
Molecular Docking and Design
- Molecular Docking Studies : Research involving the docking of similar quinazolinone derivatives into key sites of biological interest, like the ATP binding site of EGFR-TK, indicates potential for drug design targeting specific molecular pathways (El-Azab et al., 2016).
Safety and Hazards
Related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(23)21-20-18(13-9-10-16(25-3)17(11-13)26-4)19(24)14-7-5-6-8-15(14)22(20)2/h5-11H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYULBFKIWLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)